Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions, leading to the formation of more complex ring systems.
Common reagents used in these reactions include dimethyl sulfoxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of spirocyclic compounds on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures but differ in their biological activities and applications.
1-Oxaspiro[2.4]heptane derivatives: These compounds share the spiro[2.4]heptane ring system but have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-8(2)4-5-9(6-8)10(11,14-9)7(12)13-3/h4-6H2,1-3H3 |
InChI Key |
SHCVFWWNQWFTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
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